N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide
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Overview
Description
N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is an organic compound characterized by the presence of both nitro and phenoxy functional groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide typically involves the reaction of 4-nitroaniline with 4-phenoxyaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 4-nitroaniline and 4-phenoxyaniline in anhydrous dichloromethane.
Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.
Step 3: Allow the reaction mixture to warm to room temperature and stir for several hours.
Step 4: Quench the reaction with water and extract the product with an organic solvent.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.
Hydrolysis: The oxalamide core can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and oxalic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: 4-aminoaniline and 4-phenoxyaniline.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: 4-nitroaniline, 4-phenoxyaniline, and oxalic acid.
Scientific Research Applications
N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The phenoxy group can enhance the compound’s binding affinity to its targets, thereby modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-nitrophenyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(4-nitrophenyl)-N2-(4-chlorophenyl)oxalamide
- N1-(4-nitrophenyl)-N2-(4-fluorophenyl)oxalamide
Uniqueness
N1-(4-nitrophenyl)-N2-(4-phenoxyphenyl)oxalamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. The phenoxy group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-nitrophenyl)-N'-(4-phenoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5/c24-19(21-14-6-10-16(11-7-14)23(26)27)20(25)22-15-8-12-18(13-9-15)28-17-4-2-1-3-5-17/h1-13H,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEOAANTYZKYHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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